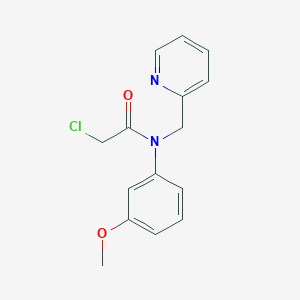

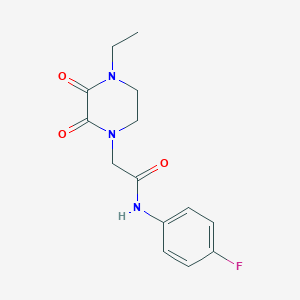

![molecular formula C14H15N3O3S2 B2944073 N-(苯并[d]噻唑-2-基)-1-(环丙基磺酰基)氮杂环丁-3-甲酰胺 CAS No. 1428362-52-0](/img/structure/B2944073.png)

N-(苯并[d]噻唑-2-基)-1-(环丙基磺酰基)氮杂环丁-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazol-2-yl derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their cytotoxicity .

Synthesis Analysis

An efficient procedure for the synthesis of diverse benzo[d]thiazole derivatives has been developed via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl derivatives has been studied in acetonitrile by the combined use of steady state and time dependent spectroscopy and DFT calculations .Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazol-2-yl derivatives involve the construction of C–S and C–N bonds via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols .科学研究应用

合成和表征

关于“N-(苯并[d]噻唑-2-基)-1-(环丙基磺酰基)氮杂环丁-3-甲酰胺”及其类似物的研究基石涉及新型合成路线的开发。例如,采用初始环化反应的类药物 5-氨基取代的 1,2,4-噻二唑衍生物的平行合成,展示了创建具有潜在生物活性的化合物的创新方法 (Park 等人,2009 年)。类似地,杂环磺酰胺的金属配合物的合成展示了对碳酸酐酶抑制特性的探索,说明了该化合物在生成具有潜在治疗应用的新型抑制剂中的效用 (Büyükkıdan 等人,2013 年)。

抗菌和抗肿瘤活性

研究还集中在评估与“N-(苯并[d]噻唑-2-基)-1-(环丙基磺酰基)氮杂环丁-3-甲酰胺”相似的化合物的生物活性。例如,苯并噻唑并入的噻唑烷-4-酮和氮杂环丁-2-酮衍生物的合成和体外抗菌评价针对各种细菌和真菌菌株,证明了这些化合物的潜在抗菌特性 (Gilani 等人,2016 年)。此外,合成噻吩和 N-取代的噻吩并[3,2-d]嘧啶衍生物作为有效的抗肿瘤和抗菌剂,突出了噻唑衍生物在潜在抗肿瘤应用方面的探索 (Hafez 等人,2017 年)。

生化影响

与“N-(苯并[d]噻唑-2-基)-1-(环丙基磺酰基)氮杂环丁-3-甲酰胺”在结构上相关的化合物的生化影响是显著的。例如,合成、表征和新型生物活性磺酰胺噻唑衍生物作为针对棉叶虫的潜在杀虫剂的生化影响说明了这些化合物在农业上的应用 (Soliman 等人,2020 年)。

作用机制

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines , suggesting that this compound may also target cancer cells.

Mode of Action

It’s worth noting that similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . This suggests that N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Similar compounds have been shown to activate p53 via mitochondrial-dependent pathways , suggesting that this compound may also affect these pathways and their downstream effects.

Result of Action

Similar compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cells , suggesting that this compound may have similar effects.

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-cyclopropylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c18-13(9-7-17(8-9)22(19,20)10-5-6-10)16-14-15-11-3-1-2-4-12(11)21-14/h1-4,9-10H,5-8H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLBHLOEHXCIRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

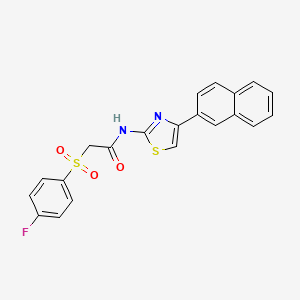

![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)

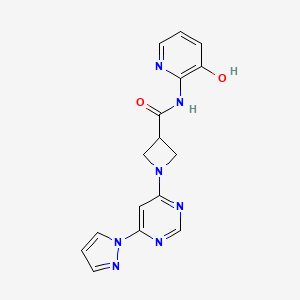

![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)

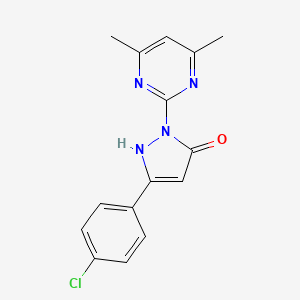

![3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2943999.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2944000.png)

![N-{[N'-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE](/img/structure/B2944001.png)

![1,3-Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate](/img/structure/B2944003.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2944005.png)

![6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2944007.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-3-carboxamide](/img/structure/B2944013.png)